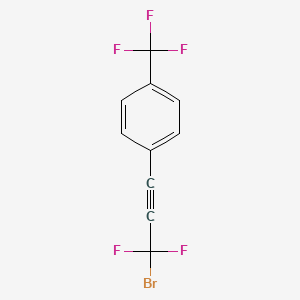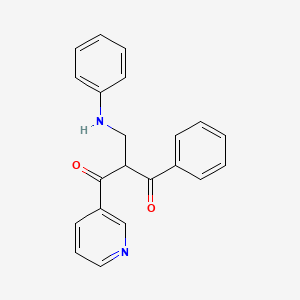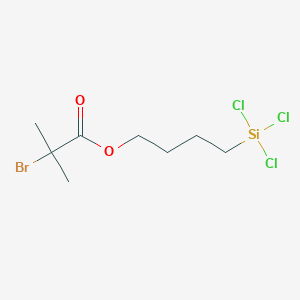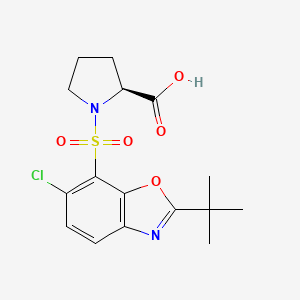
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination and fluorination of propanol derivatives, followed by coupling reactions to introduce the trifluoromethyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, materials, and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and reactivity, leading to specific biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol, 3-bromo-3,3-difluoro-: This compound shares the bromine and difluoropropyl groups but lacks the trifluoromethyl group and benzene ring.
3-bromo-3,3-difluoropropanol: Similar in structure but with a hydroxyl group instead of the benzene ring and trifluoromethyl group.
Uniqueness
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)- is unique due to the combination of its functional groups and the benzene ring, which imparts distinct chemical properties and reactivity. The presence of multiple halogen atoms and the trifluoromethyl group can enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
877080-73-4 |
|---|---|
Fórmula molecular |
C10H4BrF5 |
Peso molecular |
299.03 g/mol |
Nombre IUPAC |
1-(3-bromo-3,3-difluoroprop-1-ynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H4BrF5/c11-9(12,13)6-5-7-1-3-8(4-2-7)10(14,15)16/h1-4H |
Clave InChI |
QTXVCFYTTRYMPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC(F)(F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)



![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)

![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)


![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)

